molecular formula C22H26N2O3 B1613977 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-52-8

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613977
CAS No.: 898788-52-8
M. Wt: 366.5 g/mol
InChI Key: USOCYNZUJMCMNN-UHFFFAOYSA-N
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Description

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-methylpiperazin-1-ylmethyl group

Scientific Research Applications

4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazin-1-yl)methylbenzoic acid and ethyl 4-fluorobenzoate.

    Condensation Reaction: The 4-(4-methylpiperazin-1-yl)methylbenzoic acid is reacted with ethyl 4-fluorobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Esterification: The resulting intermediate is then subjected to esterification using an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into an ethyl ester, yielding the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Comparison with Similar Compounds

    Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A structurally similar compound with a simpler ester group.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: The carboxylic acid analog of the compound.

    Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine moiety.

Uniqueness: 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and benzoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCYNZUJMCMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643418
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-52-8
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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